

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Cyclopentylacetate

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Compound of Interest

Compound Name: Ethyl 2-cyclopentylacetate

Cat. No.: B174410

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Introduction

Ethyl 2-cyclopentylacetate (CAS No. 18322-54-8) is a saturated ester characterized by a cyclopentyl ring attached to an ethyl acetate moiety.[1] As a fully hydrogenated derivative of its unsaturated counterparts, such as ethyl 2-(cyclopent-2-en-1-yl)acetate, this compound serves as a crucial reference standard in hydrogenation studies, a potential intermediate in multi-step organic syntheses, and a building block in the development of novel chemical entities.[2] Its physical properties dictate its behavior in various applications, from reaction kinetics and purification methodologies to its final formulation and toxicological profile. This guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of **Ethyl 2-cyclopentylacetate**, offering field-proven insights for its practical application in research and development.

Physicochemical Properties

The fundamental physical characteristics of a compound are critical for its handling, purification, and application. While experimental data for some properties of **Ethyl 2-cyclopentylacetate** are not widely published, the known values and computed estimates provide a solid foundation for laboratory work.

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 18322-54-8 | [1] |
| Molecular Formula | C ₉ H ₁₆ O ₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| Boiling Point | 196.6°C (at 760 mmHg) | |
| Appearance | White Powder (Note: Appearance may vary based on purity and physical state) | [3] |
| Density | Data not readily available | |
| Refractive Index | Data not readily available | |
| Solubility | Expected to be soluble in common organic solvents like alcohols, ethers, and hydrocarbons. Low solubility in water is anticipated due to its nonpolar alkyl ring and ester group. | |
| Flash Point | Data not readily available | |
| Melting Point | Data not readily available | |

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to interpreting its properties and reactivity.

Structural Representation

The structure consists of a five-membered saturated carbon ring (cyclopentyl) bonded at position 1 to the α -carbon of an ethyl acetate group.

Caption: 2D structure of **Ethyl 2-cyclopentylacetate**.

Key Identifiers

- IUPAC Name: **ethyl 2-cyclopentylacetate**[\[1\]](#)
- SMILES: CCOC(=O)CC1CCCC1[\[1\]](#)
- InChIKey: DBSADESEDBCPFO-UHFFFAOYSA-N[\[1\]](#)

Spectroscopic Analysis Workflow

A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of **Ethyl 2-cyclopentylacetate**. The workflow below outlines a self-validating system for structural confirmation.

Caption: A typical workflow for the purification and structural validation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For **Ethyl 2-cyclopentylacetate**, the spectrum is dominated by vibrations associated with the ester group and the alkyl framework.

- C-H Stretching (Alkyl): Strong, sharp absorptions are expected in the 2850-2975 cm^{-1} region, corresponding to the C-H bonds of the cyclopentyl ring and the ethyl group.
- C=O Stretching (Ester): A very strong and sharp absorption band is the most characteristic peak, expected around 1735-1750 cm^{-1} .[\[2\]](#) Its precise position can be indicative of the local electronic environment.
- C-O Stretching (Ester): A strong absorption band in the 1150-1250 cm^{-1} region is characteristic of the C-O single bond stretch of the ester functionality.[\[2\]](#)

The absence of a broad O-H stretch (3200-3600 cm^{-1}) confirms the absence of carboxylic acid or alcohol impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum can be predicted as follows:

- ~4.1 ppm (quartet, 2H): The two methylene protons ($-\text{O}-\text{CH}_2-\text{CH}_3$) of the ethyl group, split by the adjacent methyl group.
- ~2.2 ppm (doublet, 2H): The two protons on the α -carbon ($-\text{CH}_2-\text{COO}-$), split by the single proton on the adjacent cyclopentyl carbon.
- ~1.1-2.0 ppm (multiplet, 9H): A complex series of overlapping signals corresponding to the nine protons on the cyclopentyl ring.
- ~1.2 ppm (triplet, 3H): The three methyl protons ($-\text{O}-\text{CH}_2-\text{CH}_3$) of the ethyl group, split by the adjacent methylene group.

The carbon NMR spectrum will confirm the presence of all nine unique carbon atoms:

- ~172 ppm: The carbonyl carbon ($\text{C}=\text{O}$) of the ester group.
- ~60 ppm: The methylene carbon of the ethoxy group ($-\text{O}-\text{CH}_2-\text{CH}_3$).
- ~40-45 ppm: The α -carbon ($-\text{CH}_2-\text{COO}-$).
- ~25-35 ppm: Multiple signals corresponding to the carbons of the cyclopentyl ring.
- ~14 ppm: The methyl carbon of the ethoxy group ($-\text{O}-\text{CH}_2-\text{CH}_3$).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to gain structural insights from fragmentation patterns.

- Molecular Ion (M^+): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 156, corresponding to the molecular weight of the compound.[\[1\]](#)
- Key Fragmentation Patterns: Common fragmentation pathways for esters include:

- Loss of the ethoxy group ($-\text{OC}_2\text{H}_5$): This would result in a prominent peak at m/z 111 ($[\text{M}-45]^+$).
- Loss of the ethyl group ($-\text{C}_2\text{H}_5$): This would lead to a peak at m/z 127 ($[\text{M}-29]^+$).
- McLafferty Rearrangement: A potential rearrangement could lead to a characteristic peak at m/z 88.
- Cleavage of the cyclopentyl ring: Various fragments corresponding to the loss of alkyl radicals from the ring can also be expected.

Synthesis and Analytical Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

A common and reliable method to produce **Ethyl 2-cyclopentylacetate** is through the catalytic hydrogenation of its unsaturated precursor, ethyl 2-(cyclopent-2-en-1-yl)acetate. This process saturates the carbon-carbon double bond on the cyclopentene ring.

Methodology:

- **Reaction Setup:** In a high-pressure reaction vessel (e.g., a Parr hydrogenator), dissolve ethyl 2-(cyclopent-2-en-1-yl)acetate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
- **Catalyst Addition:** Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
- **Hydrogenation:** Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi).
- **Reaction:** Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

- Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure **Ethyl 2-cyclopentylacetate**.

Causality: The choice of Pd/C as a catalyst is based on its high efficacy and selectivity for the reduction of carbon-carbon double bonds without affecting the ester functional group. Ethanol is an excellent solvent as it readily dissolves the reactant and is inert under these hydrogenation conditions.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive analytical technique for assessing the purity and confirming the identity of the synthesized product.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or hexane.
- GC Conditions:
 - Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Injector Temperature: 250°C.
 - Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230°C.

- **Data Analysis:** The resulting chromatogram will indicate the purity of the sample, with the retention time being characteristic of the compound under the specified conditions. The mass spectrum of the corresponding peak should be compared against a reference library and analyzed for the expected molecular ion and fragmentation patterns as described above.[\[1\]](#)

Self-Validation: This protocol is self-validating because the retention time provides one level of identification, while the mass spectrum provides a second, highly specific fingerprint of the molecule, confirming both identity and purity simultaneously.

Safety and Handling

Based on aggregated GHS data, **Ethyl 2-cyclopentylacetate** presents specific hazards that require careful handling.[\[1\]](#)

- **Primary Hazards:**
 - Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[\[1\]](#)
 - Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[\[1\]](#)

Handling and Storage Recommendations:

- **Personal Protective Equipment (PPE):** Wear chemical safety goggles, a lab coat, and nitrile gloves.
- **Ventilation:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
- **First Aid:**
 - **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[\[1\]](#)
 - **Ingestion:** If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[\[1\]](#)

- Skin Contact: Wash off with soap and water.

Conclusion

Ethyl 2-cyclopentylacetate is a compound with well-defined structural and spectroscopic characteristics, even if some of its bulk physical properties are not extensively documented. Its identity can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry. As a saturated analog of more reactive cyclopentene derivatives, it is an important molecule for synthetic chemists and researchers in drug discovery, serving as a key building block, reference compound, and intermediate. Proper adherence to safety protocols is essential for its handling in a laboratory setting. This guide provides the foundational knowledge required for the confident and effective use of **Ethyl 2-cyclopentylacetate** in scientific endeavors.

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